molecular formula C14H25NO B13005444 N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropanamide

N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropanamide

Cat. No.: B13005444
M. Wt: 223.35 g/mol
InChI Key: BOQIXATVAMLIFN-UHFFFAOYSA-N
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Description

N-{3-tert-butylbicyclo[111]pentan-1-yl}-2,2-dimethylpropanamide is a compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropanamide typically involves multiple steps. One common method starts with the preparation of the bicyclo[1.1.1]pentane core, followed by the introduction of the tert-butyl group. The final step involves the formation of the amide bond with 2,2-dimethylpropanamide. Reaction conditions often include the use of strong bases and controlled temperatures to ensure the stability of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or amines .

Scientific Research Applications

N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of its targets .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate
  • 3-tert-butylbicyclo[1.1.1]pentan-1-amine hydrochloride

Uniqueness

N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropanamide is unique due to its specific amide functional group and the presence of the 2,2-dimethylpropanamide moiety. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C14H25NO

Molecular Weight

223.35 g/mol

IUPAC Name

N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C14H25NO/c1-11(2,3)10(16)15-14-7-13(8-14,9-14)12(4,5)6/h7-9H2,1-6H3,(H,15,16)

InChI Key

BOQIXATVAMLIFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC12CC(C1)(C2)C(C)(C)C

Origin of Product

United States

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